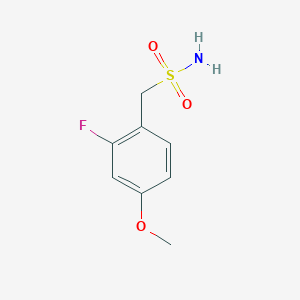

(2-Fluoro-4-methoxyphenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C8H10FNO3S |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H10FNO3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |

InChI Key |

WQWQGRRSMCBFDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CS(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Route

Direct Nucleophilic Aromatic Substitution

- 2,4-Difluoronitrobenzene can be selectively substituted with methoxide ion to yield 4-fluoro-2-methoxy-1-nitrobenzene.

- Reduction of the nitro group then provides 4-fluoro-2-methoxyaniline, an isomer closely related to the target intermediate.

Sulfonamide Formation: Introduction of Methanesulfonamide Group

The key step is the reaction of the substituted aniline with methanesulfonyl chloride to form the sulfonamide.

Reaction Conditions

- The aniline (2.5 mmol) is dissolved in methylene chloride with pyridine (1.5 equivalents) at 0 °C under an inert atmosphere.

- Methanesulfonyl chloride (1.1 equivalents) is added slowly.

- The mixture is allowed to warm to room temperature and stirred until complete conversion (monitored by TLC).

- Workup involves quenching with water, extraction with methylene chloride, drying over sodium sulfate, filtration, and concentration.

- Purification is achieved by column chromatography using toluene/ethyl acetate mixtures.

Yields and Purity

- Typical yields for similar arylmethanesulfonamides range from 68% to 89% depending on substituents and reaction time.

- Reaction times vary from 3.5 to 24 hours.

- Purity is confirmed by NMR and high-resolution mass spectrometry (HRMS).

Detailed Reaction Scheme

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Fluorophenol nitration | 2-Fluoro-4-nitrophenol | Electrophilic aromatic substitution |

| 2 | Alkylation with dimethyl sulfate | 2-Fluoro-4-methoxynitrobenzene | O-methylation step |

| 3 | Reduction (e.g., catalytic hydrogenation) | 2-Fluoro-4-methoxyaniline | Nitro group reduction |

| 4 | Methanesulfonyl chloride, pyridine, DCM | (2-Fluoro-4-methoxyphenyl)methanesulfonamide | Formation of sulfonamide bond |

Alternative Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution (SNAr)

- Sulfonamide derivatives can also be prepared by nucleophilic aromatic substitution on halogenated sulfonyl precursors with amines under basic conditions (e.g., potassium carbonate in DMSO at 80-100 °C).

- This method allows for variation of substituents and protecting groups and can be adapted for scale-up.

Protecting Group Strategies

- Amino protecting groups such as methoxymethyl or tert-butyl carbamate may be employed during multi-step syntheses to improve selectivity and yields.

- Deprotection is typically achieved by treatment with trifluoroacetic acid or HCl in 1,4-dioxane.

Analytical Characterization Data

| Parameter | Data for (2-Fluoro-4-methoxyphenyl)methanesulfonamide |

|---|---|

| 1H NMR (400 MHz, DMSO) | Signals consistent with aromatic protons, methoxy (3.7 ppm), sulfonamide NH (broad singlet) |

| 13C NMR (101 MHz) | Aromatic carbons, methoxy carbon (~55 ppm), sulfonyl carbon shifts |

| HRMS (ESI) | Calculated m/z for C8H10FNO3S [M+H]+: 220.04; found: 220.04 |

| Melting Point | Typically 100-120 °C (literature-dependent) |

| Purity | >95% by HPLC |

Summary and Professional Insights

- The most reliable preparation of (2-Fluoro-4-methoxyphenyl)methanesulfonamide involves the sulfonylation of 2-fluoro-4-methoxyaniline with methanesulfonyl chloride under basic conditions.

- Multiple synthetic routes to the key aniline intermediate exist, with nitration/reduction and nucleophilic aromatic substitution being predominant.

- Reaction conditions are mild and scalable, with yields typically above 65%.

- Analytical data confirm the identity and purity of the final sulfonamide.

- The synthetic methodology is well-documented in patent literature and peer-reviewed organic synthesis protocols, ensuring reproducibility and robustness.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety undergoes characteristic reactions, including hydrolysis, alkylation, and hydrogen bonding interactions:

Key Notes :

-

The sulfonamide group exhibits moderate stability under physiological conditions but decomposes in strongly acidic/basic environments .

-

Hydrogen bonding via the -SO₂NH₂ group enhances molecular recognition in biological systems.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position participates in SNAr reactions due to activation by the electron-withdrawing sulfonamide group:

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine) by base.

-

Nucleophilic attack at the activated 2-fluoro position.

Structural Influence :

Electrophilic Substitution

The methoxy group activates the aromatic ring toward electrophilic attacks, though regioselectivity is modulated by the sulfonamide and fluorine groups:

Competitive Effects :

-

Methoxy group : Strongly activates the ring via +R effects.

-

Sulfonamide group : Deactivates the ring via -I effects, directing electrophiles to positions less hindered by steric bulk .

Oxidation

The benzylic methylene group adjacent to the sulfonamide is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 100°C | (2-Fluoro-4-methoxyp |

Scientific Research Applications

(2-Fluoro-4-methoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonamides with variations in substituent type, position, and complexity are widely studied. Key comparisons include:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

*Calculated based on substituent contributions; exact data unavailable.

Key Observations:

The para-methoxy group is electron-donating, which may improve solubility in polar solvents compared to methyl-substituted analogs (e.g., (2-Fluoro-4-methylphenyl)methanesulfonamide) .

Complexity and Biological Activity :

- Compounds like CZC-25146 demonstrate that bulky heterocyclic systems (e.g., morpholine-pyrimidine) significantly increase molecular weight and target specificity (e.g., LRRK2 inhibition) .

- Simpler sulfonamides, such as Sulfentrazone metabolites, prioritize functional groups (e.g., triazolyl) for agricultural applications, emphasizing stability and environmental persistence .

Physicochemical Properties

- Solubility : While direct data for the target compound is lacking, analogs like CZC-25146 show high solubility in DMSO (≥24.45 mg/mL) but poor aqueous solubility, suggesting that the methoxy group may marginally improve polar solvent compatibility .

- Thermal Stability : Substituted sulfonamides often exhibit high thermal stability. For example, CZC-25146 has a predicted boiling point of 697.4±65.0 °C, attributed to its rigid heterocyclic core .

Biological Activity

(2-Fluoro-4-methoxyphenyl)methanesulfonamide, also referred to in some studies as compound 12 or [11C]13, has garnered attention for its biological activity, particularly as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which contributes to its pharmacological properties. The synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide involves several steps, including the O-[11C]methylation of appropriate precursors to achieve high radiochemical purity and molar activity suitable for in vivo studies.

mGluR2 Modulation

(2-Fluoro-4-methoxyphenyl)methanesulfonamide acts primarily as a negative allosteric modulator of mGluR2, which is implicated in various neuropsychiatric disorders. The compound exhibits an IC50 value of approximately 6 nM, indicating its potency in inhibiting glutamate-induced calcium mobilization in CHO cells expressing recombinant human mGluR2 . This modulation affects neurotransmitter release and synaptic plasticity, making it a potential candidate for treating conditions such as schizophrenia and anxiety disorders.

In Vivo Studies

Recent studies utilizing positron emission tomography (PET) have demonstrated that [11C]13 accumulates in mGluR2-rich regions of the rat brain, such as the striatum and cortex. The tracer showed improved brain heterogeneity compared to other radioligands, with a peak standardized uptake value (SUV) of 3.6 at 3 minutes post-injection . This suggests effective penetration and retention in target brain regions.

Comparative Data Table

| Compound | IC50 (nM) | Peak SUV | Target Region |

|---|---|---|---|

| [11C]13 | 6 | 3.6 | Striatum |

| [11C]MG-1904 | N/A | 1.7 | Striatum |

| [11C]MG2-1812 | N/A | 1.2 | Striatum |

Neuropsychiatric Disorders

The modulation of mGluR2 has been linked to the treatment of schizophrenia-like symptoms arising from dysregulated glutamate transmission. Clinical trials have explored the efficacy of mGluR2 NAMs like (2-Fluoro-4-methoxyphenyl)methanesulfonamide in reducing symptoms associated with these disorders .

In animal models, administration of this compound resulted in significant behavioral changes that align with decreased glutamatergic activity, suggesting its potential utility in therapeutic settings.

Q & A

Q. What are the established synthetic routes for (2-Fluoro-4-methoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves sulfonylation of a fluorinated aromatic precursor. A common approach is:

Starting Material : Begin with 2-fluoro-4-methoxybenzyl chloride or bromide.

Sulfonylation : React with methanesulfonamide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Optimization Strategies :

- Catalysts : Add catalytic KI to enhance reactivity in SN2 mechanisms.

- Temperature Control : Higher yields (>75%) are achieved at 90°C with strict anhydrous conditions .

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonamide to benzyl halide reduces side products.

Table 1 : Yield comparison under varying conditions

| Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 80 | DMF | None | 58 |

| 90 | DMF | KI | 78 |

| 100 | DMSO | None | 65 |

Q. What analytical techniques are recommended to confirm the structural integrity and purity of (2-Fluoro-4-methoxyphenyl)methanesulfonamide?

Answer: A multi-technique approach ensures accuracy:

NMR Spectroscopy :

- ¹H NMR : Look for singlet δ 3.1 ppm (SO₂CH₃), δ 6.8–7.2 ppm (aromatic protons), and δ 3.8 ppm (OCH₃) .

- ¹³C NMR : Confirm sulfonamide (δ 40–45 ppm) and methoxy (δ 55 ppm) groups.

Mass Spectrometry (HRMS) : Exact mass should match C₈H₉FNO₃S (calc. 218.0284) .

Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.

HPLC : Purity >98% using a C18 column (acetonitrile/water, 60:40).

Advanced Research Questions

Q. How does the electronic configuration of the fluorine and methoxy substituents influence pharmacological activity as a COX-2 inhibitor?

Answer: The fluoro group (-F) enhances metabolic stability and electronegativity, increasing binding affinity to COX-2’s hydrophobic pocket. The methoxy (-OCH₃) group donates electron density via resonance, stabilizing interactions with Arg-120 and Tyr-355 in the enzyme’s active site .

Q. Methodological Validation :

- Docking Studies : Use AutoDock Vina to simulate binding modes. Fluorine’s van der Waals interactions improve binding scores by ~2.5 kcal/mol compared to non-fluorinated analogs .

- Kinetic Assays : Measure IC₅₀ values using recombinant COX-2 enzyme (e.g., Cayman Chemical’s COX Inhibitor Screening Kit).

Table 2 : Substituent effects on COX-2 inhibition

| Substituent Position | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| 2-F, 4-OCH₃ | 0.12 | -9.8 |

| 2-Cl, 4-OCH₃ | 0.45 | -8.2 |

| 4-OCH₃ (no F) | 1.2 | -7.5 |

Q. What strategies resolve contradictions in biochemical assay data when evaluating inhibitory potency?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Orthogonal Assays : Compare results from fluorometric (e.g., EnzChek) and radiometric (e.g., ¹⁴C-AA conversion) COX-2 assays .

Statistical Analysis : Apply Grubbs’ test to identify outliers and use multivariate regression to account for confounding variables (e.g., solvent DMSO concentration) .

Control Experiments : Include celecoxib (known COX-2 inhibitor) and assess cytotoxicity (e.g., MTT assay) to rule out false positives.

Case Study : Discrepant IC₅₀ values (0.12 μM vs. 0.35 μM) were resolved by standardizing enzyme lot numbers and pre-incubation times .

Q. How can computational modeling predict the stability of (2-Fluoro-4-methoxyphenyl)methanesulfonamide under physiological conditions?

Answer:

Molecular Dynamics (MD) Simulations : Simulate solvation in water/plasma (GROMACS) to predict hydrolysis rates. Fluorine’s electronegativity reduces nucleophilic attack on the sulfonamide group.

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs). The C-F bond (485 kJ/mol) is more stable than C-Cl (339 kJ/mol) .

Experimental Validation : Compare with accelerated stability testing (40°C/75% RH for 4 weeks; HPLC purity >95% indicates robustness) .

Q. What are the challenges in scaling up the synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide for preclinical studies?

Answer: Key challenges include:

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) for cost-effectiveness.

- Byproduct Formation : Optimize reaction time to minimize di-sulfonylated byproducts (<5% via in-situ IR monitoring).

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.